4-Pentylphenyl 4-methylbenzoate

Catalog No.
S1899180
CAS No.
50649-59-7
M.F
C19H22O2
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pentylphenyl 4-methylbenzoate

CAS Number

50649-59-7

Product Name

4-Pentylphenyl 4-methylbenzoate

IUPAC Name

(4-pentylphenyl) 4-methylbenzoate

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C19H22O2/c1-3-4-5-6-16-9-13-18(14-10-16)21-19(20)17-11-7-15(2)8-12-17/h7-14H,3-6H2,1-2H3

InChI Key

OFNFLSYTTLXGBM-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C

Applications in Proteomics Research

4-Pentylphenyl 4-methylbenzoate finds use in proteomics research, particularly for protein interaction studies. One application involves its use in a technique called Biotinylation by Tag Extension (BTE) []. This technique utilizes enzymatic ligation to attach a biotin moiety to a specific protein of interest. 4-Pentylphenyl 4-methylbenzoate acts as a substrate for the enzyme TEV protease, which cleaves the molecule only in the presence of the desired protein interaction partner []. This allows researchers to identify and isolate protein-protein interactions with high specificity.

Potential as a Surrogate for Cannabinoid Potency Analysis

Studies suggest 4-Pentylphenyl 4-methylbenzoate may serve as a surrogate for analyzing the potency of medical marijuana products containing Tetrahydrocannabinol (THC) []. The rationale behind this application lies in the structural similarity between 4-Pentylphenyl 4-methylbenzoate and certain THC metabolites. By measuring the concentration of the surrogate molecule, researchers might be able to indirectly estimate the THC content in a sample []. However, further research is needed to validate this approach and establish its accuracy for quantifying THC levels.

4-Pentylphenyl 4-methylbenzoate, with the chemical formula C₁₉H₂₂O₂ and CAS number 50649-59-7, is classified as a nematic liquid crystal. This compound features a phenyl ester structure where a 4-pentylphenyl group is esterified to 4-methylbenzoic acid. It appears as a white powder or crystalline solid and has a melting point ranging from 34.0 to 38.0 °C. The compound is notable for its high purity, typically exceeding 98% .

As an ester, 4-pentylphenyl 4-methylbenzoate can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding alcohol (4-pentylphenol) and carboxylic acid (4-methylbenzoic acid). Additionally, it can participate in transesterification reactions, where it may react with different alcohols under catalytic conditions to form new esters.

Research indicates that 4-pentylphenyl 4-methylbenzoate exhibits potential biological activity, particularly in the context of medical applications. It has been used as a matrix for analyzing the potency of medical marijuana products, suggesting its utility in pharmacological studies . Furthermore, it has been noted for its environmental impact, being classified as very toxic to aquatic life with long-lasting effects .

The synthesis of 4-pentylphenyl 4-methylbenzoate typically involves the esterification reaction between 4-pentylphenol and 4-methylbenzoic acid. This process can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction generally proceeds as follows:

  • Combine 4-pentylphenol and 4-methylbenzoic acid in a suitable solvent.
  • Add an acid catalyst to promote the reaction.
  • Heat the mixture under reflux for several hours.
  • Purify the product through recrystallization or distillation.

The primary applications of 4-pentylphenyl 4-methylbenzoate include:

  • Liquid Crystals: Utilized in optical electronics, particularly in liquid crystal displays (LCDs).
  • Phosphorescence Studies: Acts as a matrix for dopants in phosphorescent materials.
  • Pharmaceutical Analysis: Used in the potency analysis of medical marijuana products .

Studies on interaction properties indicate that this compound may interact with various biological systems, particularly in relation to its role as a matrix for drug analysis. Its solubility and partitioning behavior are crucial for understanding its interactions within biological environments . The compound's potential effects on cytochrome P450 enzymes suggest it could influence drug metabolism .

Several compounds share structural similarities with 4-pentylphenyl 4-methylbenzoate, including:

Compound NameCAS NumberKey Features
4-Pentylphenyl 4-methoxybenzoate50649-59-8Contains an additional methoxy group
Phenyl benzoate93-99-2Simple ester structure without alkyl chain
Octyloxyphenyl benzoate104-74-9Longer alkyl chain enhancing solubility

Uniqueness

The uniqueness of 4-pentylphenyl 4-methylbenzoate lies in its specific combination of functional groups that confer both liquid crystalline properties and potential biological activity. Its application in LCD technology coupled with its role in pharmaceutical analysis sets it apart from other similar compounds.

XLogP3

6.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

50649-59-7

Wikipedia

4-Pentylphenyl 4-methylbenzoate

Dates

Modify: 2023-08-16

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